N-cycloheptyl-2,4-difluorobenzamide
Description
N-Cycloheptyl-2,4-difluorobenzamide is a benzamide derivative featuring a cycloheptylamine moiety attached to a 2,4-difluorobenzoyl group. Benzamides are widely utilized in medicinal and materials chemistry due to their versatility as intermediates, ligands, or bioactive molecules. The fluorine atoms at the 2- and 4-positions of the benzoyl ring enhance metabolic stability and influence electronic properties, while the cycloheptyl group contributes to lipophilicity and steric effects.
Properties
Molecular Formula |
C14H17F2NO |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-cycloheptyl-2,4-difluorobenzamide |
InChI |
InChI=1S/C14H17F2NO/c15-10-7-8-12(13(16)9-10)14(18)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,18) |
InChI Key |
QPDPEFHCIANOIP-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and similarities between N-cycloheptyl-2,4-difluorobenzamide and related compounds:
Key Observations
Cycloalkyl Group Influence :
- The cycloheptyl group in the target compound likely increases lipophilicity compared to cyclopentyl (C₁₂, ) or cyclohexyl (C₁₃, ) analogs. Larger rings may enhance membrane permeability but reduce solubility in polar solvents.
- Cyclohexyl derivatives (e.g., 3-Chloro-N-cyclohexyl-2,4-difluorobenzamide) are common intermediates in drug synthesis due to their balance of steric bulk and solubility .
Halogen Effects: Fluorine atoms at the 2- and 4-positions improve metabolic stability and modulate electronic properties via strong C-F dipole interactions. Chlorine substituents (e.g., 3-Chloro-N-cyclohexyl-2,4-difluorobenzamide ) may enhance toxicity, as seen in 3-Chloro-2,4-difluorobenzamide (H301/H311/H331 hazards ).
Amino vs. Cycloalkyl Substituents: 5-Amino-2,4-difluorobenzamide exhibits higher solubility in aqueous media due to hydrogen bonding from the NH₂ group, contrasting with the lipophilic cycloalkyl derivatives.
Applications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
